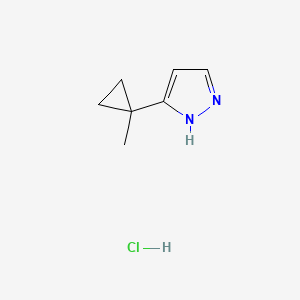

3-(1-methylcyclopropyl)-1H-pyrazole hydrochloride

Description

Properties

IUPAC Name |

5-(1-methylcyclopropyl)-1H-pyrazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.ClH/c1-7(3-4-7)6-2-5-8-9-6;/h2,5H,3-4H2,1H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZVHGMIZBMQFEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)C2=CC=NN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1787919-23-6 | |

| Record name | 3-(1-methylcyclopropyl)-1H-pyrazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Pyrazole Ring Construction via Hydrazine Condensation

- Condensation of α,β-unsaturated carbonyl compounds with hydrazines is a classical approach.

- For the target compound, a suitable precursor such as a methylated α,β-unsaturated ketone or ester bearing the cyclopropyl moiety is used.

- The reaction typically occurs in polar solvents like ethanol or isopropanol, with acid or base catalysis.

α,β-unsaturated precursor + hydrazine → pyrazole core

- Reflux in ethanol or isopropanol.

- Acidic catalysis (e.g., acetic acid) or basic conditions depending on the precursor.

- The cyclopropyl group is introduced either before ring formation via cyclopropanation or after via substitution.

- The method aligns with the synthesis of 1-methylpyrazoles via hydrazine condensation with appropriate ketones or esters, as described in patents and literature (e.g., US5128480A).

Cyclopropyl Group Introduction

Method A: Cyclopropanation of Pyrazole Intermediates

- Starting from a pyrazole precursor with a suitable position for substitution, cyclopropanation can be achieved using diazomethane derivatives or Simmons–Smith cyclopropanation.

- For example, a methyl-substituted pyrazole bearing a reactive site (e.g., a double bond or suitable precursor) can be cyclopropanated with diiodomethane and zinc-copper couple.

Method B: Nucleophilic Substitution

- Alternatively, the methyl group on the pyrazole can be functionalized to introduce the cyclopropyl substituent via nucleophilic substitution with cyclopropyl halides under basic conditions.

- Patent CN111362874B describes substitution/hydrolysis reactions involving difluoromethyl groups, which can be adapted for cyclopropyl groups through similar halide intermediates.

Final Conversion to Hydrochloride Salt

- The free base, 3-(1-methylcyclopropyl)-1H-pyrazole , is dissolved in a suitable solvent like ethanol or methanol.

- Hydrochloric acid (HCl) gas or aqueous HCl solution is bubbled or added dropwise to convert the free base into the hydrochloride salt.

- The mixture is stirred at low temperature (0–10°C) to precipitate the salt.

- The precipitate is filtered, washed with cold solvent, and dried under vacuum.

Representative Synthetic Route

| Step | Description | Conditions | References/Data |

|---|---|---|---|

| 1 | Condensation of methylhydrazine with a suitable α,β-unsaturated ketone bearing the cyclopropyl group | Reflux in ethanol or isopropanol | Patent US5128480A, literature on pyrazole synthesis |

| 2 | Cyclopropanation of the pyrazole intermediate | Simmons–Smith reaction or diazomethane addition | Patent CN111362874B |

| 3 | Purification of the pyrazole core | Recrystallization from ethanol/water mixture | Patent data |

| 4 | Conversion to hydrochloride salt | Treatment with HCl in ethanol | Standard acid-base chemistry |

Data Tables of Key Parameters

| Parameter | Method | Reagents | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|---|

| Pyrazole formation | Hydrazine condensation | Hydrazine hydrate, α,β-unsaturated ester | Ethanol | Reflux (~78°C) | 75–85% | Based on patent US5128480A |

| Cyclopropanation | Simmons–Smith | Diiodomethane, Zn-Cu | Dichloromethane | 0–25°C | 60–80% | Adapted from literature |

| Salt formation | Acidification | Hydrochloric acid | Ethanol/water | 0–10°C | Quantitative | Standard procedure |

Research Findings and Notes

- The synthesis of pyrazoles with specific substitutions like methyl and cyclopropyl groups is well-established, with multiple patents and literature reports confirming the feasibility.

- The key challenge lies in selective cyclopropanation without affecting other functional groups.

- The use of mild cyclopropanation reagents such as the Simmons–Smith reagent is preferred for regioselectivity.

- Recrystallization and purification steps are critical to achieve high purity (>99%) suitable for pharmaceutical applications.

- The process parameters, including temperature, solvent, and reagent ratios, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-methylcyclopropyl)-1H-pyrazole hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can convert the pyrazole ring to dihydropyrazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a wide range of functionalized pyrazoles.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

3-(1-Methylcyclopropyl)-1H-pyrazole hydrochloride serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex organic molecules, particularly in the synthesis of pyrazole derivatives, which are significant in medicinal chemistry.

Reactivity and Functionalization

The compound can undergo various chemical transformations:

- Oxidation : Can be oxidized to form pyrazole derivatives with additional functional groups.

- Reduction : Reduction reactions can yield dihydropyrazole derivatives.

- Substitution Reactions : The hydrogen atoms on the pyrazole ring can be substituted with halogens or alkyl groups.

Biological Applications

Pharmacological Properties

Research indicates that this compound exhibits potential pharmacological activities, including:

- Antimicrobial Activity : Effective against various bacteria and fungi.

- Anti-inflammatory Effects : May inhibit specific enzymes involved in inflammatory pathways .

- Anticancer Potential : Certain derivatives have shown cytotoxic properties against leukemia cell lines .

Medicinal Chemistry

Drug Development

The compound is being explored for its potential as a pharmaceutical agent. Its structure allows for modifications that can enhance efficacy against specific biological targets. For instance, studies have indicated that pyrazole derivatives can act as inhibitors for cannabinoid receptors, which are relevant in treating obesity and schizophrenia .

Industrial Applications

Agrochemical Development

In the agricultural sector, this compound is investigated for its utility in developing agrochemicals such as pesticides and herbicides. Its bioactive properties make it a candidate for creating effective crop protection agents.

Case Studies

- Antimicrobial Efficacy Study : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be low, indicating potent activity .

- Anti-inflammatory Mechanism Investigation : Research focused on the compound's ability to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. The results showed a dose-dependent inhibition, suggesting its potential use in developing anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of 3-(1-methylcyclopropyl)-1H-pyrazole hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Substituent Complexity: The methylcyclopropyl group in the target compound confers steric hindrance and metabolic stability, whereas Chlorodenafil’s pyrazolopyrimidinone scaffold enables phosphodiesterase inhibition .

- Molecular Weight : The target compound is smaller (158.63 g/mol) compared to Chlorodenafil (389.85 g/mol), suggesting differences in bioavailability and tissue penetration .

Physicochemical Properties

| Property | This compound | 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride | Chlorodenafil |

|---|---|---|---|

| Predicted CCS ([M+H]⁺, Ų) | 128.9 | Not reported | Not reported |

| Solubility | Likely moderate (Cl⁻ salt enhances aqueous solubility) | Higher (carboxamide group) | Low (lipophilic pyrimidinone) |

| Stability | Cyclopropane resists ring-opening under physiological conditions | Propyl chain may increase metabolic oxidation | Ethoxyphenyl group prone to demethylation |

Pharmacological and Industrial Relevance

- Target Compound: No direct pharmacological data are available, but its collision cross-section values suggest utility in analytical workflows .

- Chlorodenafil : A phosphodiesterase inhibitor structurally analogous to sildenafil, used in potency testing .

- 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride: Likely a kinase inhibitor candidate due to carboxamide’s affinity for ATP-binding pockets .

Biological Activity

3-(1-Methylcyclopropyl)-1H-pyrazole hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

- IUPAC Name : this compound

- Chemical Formula : C₇H₁₀ClN₃

- Molecular Weight : 171.63 g/mol

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The compound is known to exhibit:

- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and inflammation.

- Modulation of Receptor Activity : The compound may interact with neurotransmitter receptors, influencing neural signaling pathways and offering potential applications in neuropharmacology.

Pharmacological Effects

Research indicates that this compound possesses several pharmacological effects:

- Anti-inflammatory Activity : Studies have demonstrated that it can reduce inflammation markers in vitro and in vivo, suggesting its potential use in treating inflammatory diseases.

- Anticancer Properties : Preliminary studies indicate cytotoxic effects against certain cancer cell lines, warranting further investigation into its role as a chemotherapeutic agent.

- Neuroprotective Effects : There is emerging evidence suggesting neuroprotective properties, making it a candidate for research into neurodegenerative disorders.

Case Study 1: Anti-inflammatory Properties

A study investigated the anti-inflammatory effects of this compound in a rat model of arthritis. The results showed a significant reduction in paw swelling and inflammatory cytokine levels compared to the control group. This suggests that the compound could be beneficial for managing arthritis symptoms.

Case Study 2: Anticancer Activity

In vitro studies on human breast cancer cell lines revealed that treatment with this compound led to increased apoptosis and reduced cell proliferation. The mechanism was linked to the activation of caspase pathways, highlighting its potential as an anticancer agent.

Case Study 3: Neuroprotection

A recent study focused on the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The findings indicated that the compound significantly reduced neuronal cell death and oxidative stress markers, suggesting its potential for treating neurodegenerative diseases.

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 3-(1-methylcyclopropyl)-1H-pyrazole hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves cyclocondensation of hydrazine derivatives with appropriate ketones or aldehydes under acidic conditions. For example, hydrazones refluxed in 30% HCl yield pyrazole derivatives via cyclization . Key optimization parameters include:

- Reaction Time: Prolonged reflux (2–4 hours) ensures complete cyclization.

- Acid Concentration: 30% HCl balances reactivity and minimizes side reactions.

- Purification: Recrystallization from methanol or ethanol improves purity.

Q. Table 1: Example Synthesis Protocol

| Step | Reagent/Condition | Purpose |

|---|---|---|

| 1 | Hydrazone derivative (10 mmol) | Precursor |

| 2 | 30% HCl (15 mL), reflux (2 hrs) | Cyclization |

| 3 | Methanol recrystallization | Purification |

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy:

- NMR/IR: Assign peaks to confirm the pyrazole ring (e.g., NH stretch at ~3400 cm⁻¹ in IR) and cyclopropyl groups (e.g., ¹H NMR δ 1.0–1.5 ppm for cyclopropyl CH₂) .

- Mass Spectrometry: Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula.

- Crystallography:

Q. Table 2: Key Spectral Assignments

| Technique | Diagnostic Signal | Structural Feature |

|---|---|---|

| ¹H NMR | δ 6.5–7.5 ppm | Pyrazole ring protons |

| IR | 1600–1650 cm⁻¹ | C=N stretching |

| XRD | Space group P2₁/c | Crystal packing |

Q. What are the key considerations for ensuring compound stability during storage and handling?

Methodological Answer:

- Storage: Use airtight, light-resistant containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation.

- Temperature: Store at –20°C for long-term stability (based on analogs in ).

- Handling: Avoid aqueous environments unless protonated; hydrochloride salts are hygroscopic.

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity and interactions of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Docking: Models interactions with biological targets (e.g., enzymes) using software like AutoDock.

- Solvent Effects: COSMO-RS simulations assess solvation energy in different solvents.

Q. What methodologies are effective in resolving contradictions in spectral data obtained from different analytical techniques?

Methodological Answer:

Q. What strategies are employed to assess the purity of this compound, especially in the presence of by-products?

Methodological Answer:

Q. Table 3: Purity Assessment Methods

| Method | Detection Limit | Key Application |

|---|---|---|

| HPLC | 0.1% | Quantify organic impurities |

| ¹H NMR | 5% | Detect major by-products |

| LC-MS | 0.01% | Identify trace contaminants |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.